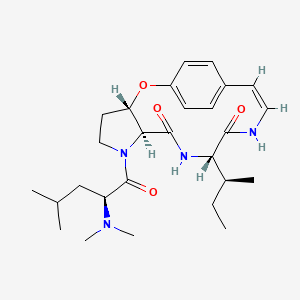
Mucronine J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mucronine J is a natural product found in Ziziphus mucronata and Paliurus ramosissimus with data available.
科学的研究の応用
Synthesis and Chemical Properties
- Mucronine J, a cyclopeptide alkaloid, has been a subject of interest in chemical synthesis. A notable achievement includes the eight-step total synthesis of mucronine E, a related compound, highlighting the complexity and challenges in synthesizing these alkaloids (Toumi, Couty, & Evano, 2008).
- The structural elucidation of this compound, along with other cyclopeptide alkaloids like ramosines and lotusines, was based on spectral analysis and molecular-modeling studies. This work underscores the significance of these alkaloids in structural chemistry and molecular modeling (Lin, Chen, Liu, & Lee, 2003).
Potential Biological and Pharmacological Activities
- Research into the biological and pharmacological properties of this compound is limited, but studies on related cyclopeptide alkaloids provide insights. For instance, compounds isolated from Ziziphus jujuba, including a similar compound mucronine K, were evaluated for antiviral activity against the porcine epidemic diarrhea virus (PEDV), showing potential therapeutic applications (Kang, Ming, Kim, Ha, Choi, Oh, & Sung, 2015).
Application in Synthetic Methodology
- The total synthesis of cyclopeptide alkaloids like mucronine E has contributed to the development of synthetic methodologies. This includes techniques such as intramolecular amidation of a vinyl iodide, which is crucial for forming the enamide and macrocyclization, essential steps in synthesizing cyclopeptide alkaloids (Toumi, Rincheval, Young, Gergeres, Turos, Couty, Mignotte, & Evano, 2009).
特性
分子式 |
C27H40N4O4 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
(3S,7S,10S,13Z)-10-[(2S)-butan-2-yl]-6-[(2S)-2-(dimethylamino)-4-methylpentanoyl]-2-oxa-6,9,12-triazatricyclo[13.2.2.03,7]nonadeca-1(18),13,15(19),16-tetraene-8,11-dione |
InChI |
InChI=1S/C27H40N4O4/c1-7-18(4)23-25(32)28-14-12-19-8-10-20(11-9-19)35-22-13-15-31(24(22)26(33)29-23)27(34)21(30(5)6)16-17(2)3/h8-12,14,17-18,21-24H,7,13,15-16H2,1-6H3,(H,28,32)(H,29,33)/b14-12-/t18-,21-,22-,23-,24-/m0/s1 |
InChIキー |
OQVPDRWFFWWCTP-WPDYAQJISA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]3CCN([C@@H]3C(=O)N1)C(=O)[C@H](CC(C)C)N(C)C |
正規SMILES |
CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC3CCN(C3C(=O)N1)C(=O)C(CC(C)C)N(C)C |
同義語 |
mucronine J |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



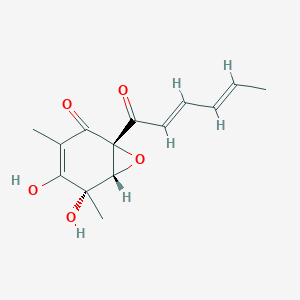

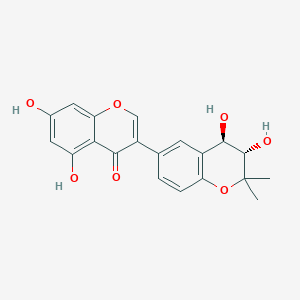

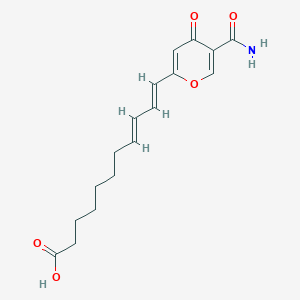
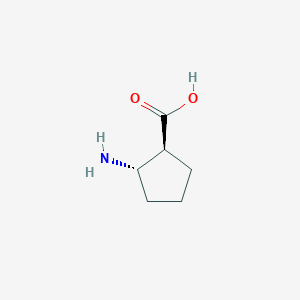
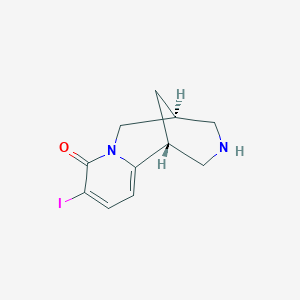

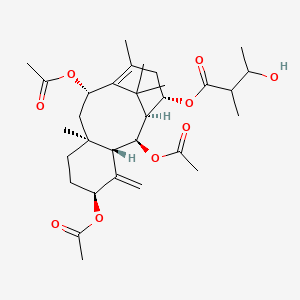


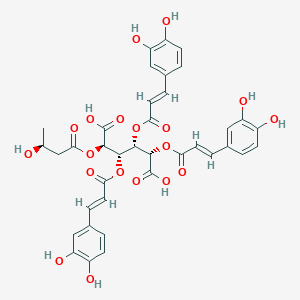
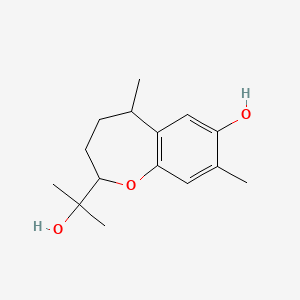
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)